Spectroscopic and Synthetic Elucidation of (3,4-Dihydro-2H-1,4-benzothiazin-6-yl)methanol: A Technical Guide for Researchers
Spectroscopic and Synthetic Elucidation of (3,4-Dihydro-2H-1,4-benzothiazin-6-yl)methanol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues to provide a robust predictive analysis. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel benzothiazine derivatives.
The 3,4-dihydro-2H-1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a hydroxymethyl group at the 6-position presents a key functional handle for further molecular elaboration, making a thorough understanding of its spectroscopic signature and synthesis crucial for the design of new chemical entities.
Proposed Synthetic Pathway
A viable synthetic route to (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol can be conceptualized through a multi-step process, leveraging established methodologies for the formation of the benzothiazine ring system and subsequent functional group manipulations.
Caption: Proposed synthetic route to (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol.
Experimental Protocol: A General Approach
Step 1: Esterification of 4-Amino-3-mercaptobenzoic acid
A solution of 4-amino-3-mercaptobenzoic acid in methanol would be treated with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the residue neutralized and extracted to yield methyl 4-amino-3-mercaptobenzoate.
Step 2: Formation of the Benzothiazine Ring
The resulting ester would then be subjected to cyclization. A common method involves reaction with a suitable 1,2-dihaloethane in the presence of a base to construct the thiazine ring, yielding methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.
Step 3: Reduction of the Ester to the Primary Alcohol
The final step involves the reduction of the ester functionality to the corresponding primary alcohol. This can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF)[1][2][3]. Careful quenching of the reaction followed by an aqueous workup would yield the target compound, (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol based on the analysis of structurally similar compounds reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target molecule are presented below. These predictions are based on established chemical shift ranges for the 3,4-dihydro-2H-1,4-benzothiazine ring system and the effects of the hydroxymethyl substituent.
¹H NMR (Proton NMR)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | 6.5 - 7.2 | Multiplet | The aromatic protons on the benzene ring are expected to appear in this region. The specific splitting patterns will depend on their substitution pattern. |
| -CH₂-OH | ~4.5 | Singlet or Doublet | The benzylic protons of the hydroxymethyl group. May show coupling to the hydroxyl proton if not exchanged. |
| N-H | ~3.5 - 4.5 | Broad Singlet | The proton on the nitrogen atom of the thiazine ring. The chemical shift can be variable and the peak is often broad. |
| S-CH₂- | ~3.2 - 3.6 | Triplet | The methylene protons adjacent to the sulfur atom in the thiazine ring. |
| N-CH₂- | ~2.8 - 3.2 | Triplet | The methylene protons adjacent to the nitrogen atom in the thiazine ring. |
| -OH | Variable | Broad Singlet | The hydroxyl proton chemical shift is concentration and solvent dependent and may exchange with D₂O. |
¹³C NMR (Carbon-13 NMR)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aromatic C | 115 - 145 | The six carbons of the benzene ring. |
| -CH₂-OH | ~65 | The carbon of the hydroxymethyl group. |
| S-CH₂- | ~30 - 35 | The methylene carbon adjacent to the sulfur atom. |
| N-CH₂- | ~45 - 50 | The methylene carbon adjacent to the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol are summarized below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (amine) | 3300 - 3500 | Moderate |
| C-H Stretch (aromatic) | 3000 - 3100 | Moderate |
| C-H Stretch (aliphatic) | 2850 - 2960 | Moderate |
| C=C Stretch (aromatic) | 1450 - 1600 | Moderate |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong |
| C-N Stretch (amine) | 1020 - 1250 | Moderate |
| C-S Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol (Molecular Formula: C₉H₁₁NOS), the expected molecular ion peak [M]⁺ would be observed at m/z 181.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is expected to proceed through several key pathways, including:
-
Loss of the hydroxymethyl group: A significant fragment would likely be observed corresponding to the loss of the -CH₂OH radical (m/z 150).
-
Ring cleavage: Fragmentation of the thiazine ring can lead to various smaller fragments.
-
Formation of a stable aromatic cation: The benzothiazine core can stabilize a positive charge, leading to a prominent ion corresponding to the heterocyclic ring system.
Caption: A simplified predicted mass fragmentation pathway for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol. While based on predictive analysis from closely related compounds, the information presented herein offers a valuable starting point for researchers working with this and similar benzothiazine derivatives. The provided protocols and data interpretations are intended to be a robust framework for the practical synthesis and characterization of this important class of heterocyclic compounds. It is recommended that any synthetic and characterization efforts be guided by these principles, with the understanding that optimization and empirical verification are essential components of successful chemical research.
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